N-デスメチルエンザルタミド

概要

科学的研究の応用

N-desmethyl MDV 3100 has a wide range of scientific research applications:

作用機序

N-デスメチル MDV 3100 は、アンドロゲン受容体を阻害することによってその効果を発揮します。 これは、アンドロゲン(テストステロンなど)の結合を阻害して、受容体に高親和性で結合します。 この阻害は、受容体の活性化と核移行をブロックし、それによってアンドロゲン応答性遺伝子の転写を阻止します。 . この化合物は、アンドロゲン受容体の DNA 結合も干渉し、その活性をさらに阻害します。 .

類似の化合物との比較

N-デスメチル MDV 3100 は、その高い効力とアンドロゲン受容体に対する特異的な作用により、ユニークです。 類似の化合物には、次のものがあります。

エンザルタミド: 親化合物であり、アンドロゲン受容体を阻害しますが、その活性効果のために N-デスメチル MDV 3100 に代謝されます。

ビカルタミド: 別のアンドロゲン受容体阻害剤ですが、N-デスメチル MDV 3100 に比べて親和性が低く、部分的アゴニスト活性を示します。

アパルータミド: 化学構造が異なりますが、作用機序が類似した化合物。

N-デスメチル MDV 3100 は、アンドロゲン受容体活性を阻害する際の効力と効果が高いため、去勢抵抗性前立腺がんの治療における貴重な化合物となっています。 .

生化学分析

Biochemical Properties

N-desmethyl Enzalutamide interacts with various enzymes and proteins. It is formed from enzalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . It has similar activity to that of enzalutamide and circulates at similar concentrations to those of enzalutamide at steady state .

Cellular Effects

N-desmethyl Enzalutamide has significant effects on various types of cells and cellular processes. It inhibits androgen receptor nuclear translocation, DNA binding, and coactivator mobilization, leading to cellular apoptosis and decreased prostate tumor volume .

Molecular Mechanism

N-desmethyl Enzalutamide exerts its effects at the molecular level through various mechanisms. It inhibits androgen receptor nuclear translocation, DNA binding, and coactivator mobilization . This leads to cellular apoptosis and decreased prostate tumor volume .

Temporal Effects in Laboratory Settings

N-desmethyl Enzalutamide has a longer terminal half-life than enzalutamide (7.8 days versus 5.8 days) . It achieves steady state by day 28 and accumulates 8.3-fold with once-daily dosing .

Dosage Effects in Animal Models

In rats, N-desmethyl Enzalutamide showed dose-independent pharmacokinetics at intravenous and oral doses of 0.5–5 mg/kg

Metabolic Pathways

N-desmethyl Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for N-desmethyl Enzalutamide .

Transport and Distribution

N-desmethyl Enzalutamide is distributed primarily in 10 tissues (brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose) and tissue-to-plasma ratios of N-desmethyl Enzalutamide ranged from 0.406 (brain) to 10.2 (adipose tissue) .

Subcellular Localization

Given its role as an androgen receptor inhibitor, it is likely to be found in the nucleus where it can exert its effects on androgen receptor signaling .

準備方法

合成経路と反応条件

N-デスメチル MDV 3100 の合成には、エンザルタミドの脱メチル化が含まれます。 このプロセスは通常、シトクロム P450 酵素、特に CYP2C8 および CYP3A4 を使用して、脱メチル化反応を触媒します。 . 反応条件には、ジメチルスルホキシド (DMSO) などの有機溶媒の使用と、最適な酵素活性を確保するための制御された温度設定が含まれることがよくあります。 .

工業生産方法

N-デスメチル MDV 3100 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、酵素反応を促進し、最終生成物の高収率と純度を確保するために、バイオリアクターの使用が含まれます。 その後、化合物はクロマトグラフィー技術を使用して精製され、さらに使用するために結晶化されます。 .

化学反応の分析

反応の種類

N-デスメチル MDV 3100 は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな代謝物を生成することができます。

還元: 還元反応は、化合物の官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件には、望ましい反応経路を確保するために、制御された温度と pH レベルが含まれることがよくあります。 .

形成される主要な生成物

これらの反応から形成される主要な生成物には、N-デスメチル MDV 3100 のコア構造を保持した、さまざまな酸化および還元代謝物、および置換誘導体が含まれます。 .

科学研究アプリケーション

N-デスメチル MDV 3100 は、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

N-desmethyl MDV 3100 is unique due to its high potency and specific action on the androgen receptor. Similar compounds include:

Enzalutamide: The parent compound, which also inhibits the androgen receptor but is metabolized to N-desmethyl MDV 3100 for its active effects.

Bicalutamide: Another androgen receptor inhibitor, but with lower affinity and partial agonist activity compared to N-desmethyl MDV 3100.

Apalutamide: A similar compound with a different chemical structure but similar mechanism of action.

N-desmethyl MDV 3100 stands out due to its higher potency and effectiveness in inhibiting androgen receptor activity, making it a valuable compound in the treatment of castration-resistant prostate cancer .

特性

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFOGZGIBIQRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111408 | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-16-1 | |

| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does N-desmethyl enzalutamide interact with its target and what are the downstream effects?

A1: N-desmethyl enzalutamide, like its parent compound enzalutamide, acts as an androgen receptor inhibitor. Both molecules bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone [, , ]. This inhibition disrupts downstream signaling pathways crucial for prostate cancer cell growth and survival.

Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) profile of N-desmethyl enzalutamide?

A2: N-desmethyl enzalutamide exhibits its own distinct pharmacokinetic profile. Research suggests it possesses clinically relevant anti-androgen capacities comparable to enzalutamide []. Studies have explored the relationship between its exposure levels and treatment response in patients with metastatic castration-resistant prostate cancer (mCRPC) [, ]. Further research has investigated the pharmacokinetic/pharmacodynamic relationship of enzalutamide and N-desmethyl enzalutamide in mCRPC patients [, ].

Q3: How does the structure of N-desmethyl enzalutamide relate to its activity?

A3: While specific structure-activity relationship (SAR) data for N-desmethyl enzalutamide might require further investigation, it's known that its structure closely resembles enzalutamide. The primary difference lies in the absence of a methyl group. This minor structural modification contributes to the distinct pharmacological profile of N-desmethyl enzalutamide compared to enzalutamide, influencing its potency, selectivity, and overall activity [].

Q4: What analytical methods are employed to study N-desmethyl enzalutamide?

A4: Several analytical methods have been developed and validated for the quantification of enzalutamide and N-desmethyl enzalutamide in biological samples. These include:

- HPLC-UV: This method, utilizing high performance liquid chromatography with ultraviolet detection, offers a simple and effective approach for quantifying both compounds in plasma from patients with mCRPC [, ].

- LC-MS/MS: This highly sensitive and specific method, employing liquid chromatography coupled with tandem mass spectrometry, allows for the simultaneous measurement of enzalutamide, N-desmethyl enzalutamide, and other metabolites in various biological matrices, including human plasma and animal tissues [, , ].

Q5: What is known about the potential for drug-drug interactions with N-desmethyl enzalutamide?

A5: Research suggests that both enzalutamide and N-desmethyl enzalutamide can interact with drug-metabolizing enzymes and transporters. Enzalutamide, for instance, can induce CYP3A4, a key enzyme involved in drug metabolism, potentially decreasing the levels of co-administered drugs metabolized by this enzyme [, ]. N-desmethyl enzalutamide, on the other hand, exhibits a stronger inhibitory effect on drug transporters like P-glycoprotein (P-gp), potentially increasing the exposure to co-administered drugs that are substrates of these transporters [, ]. This emphasizes the need for careful consideration of potential drug interactions in patients receiving enzalutamide therapy.

Q6: How does N-desmethyl enzalutamide distribute in the body?

A7: While N-desmethyl enzalutamide's distribution properties haven't been extensively studied in humans, research in mice provides valuable insights. Studies using LC-MS/MS determined the brain-to-plasma concentration ratios in mice, indicating that N-desmethyl enzalutamide achieves a higher concentration in the brain compared to enzalutamide []. This finding suggests that N-desmethyl enzalutamide may effectively penetrate the blood-brain barrier, highlighting its potential for targeting tumors in the central nervous system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

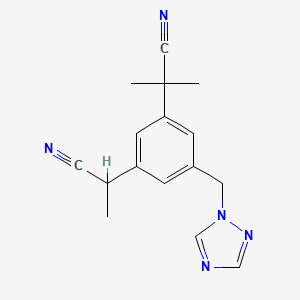

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

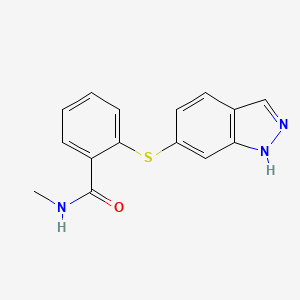

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)

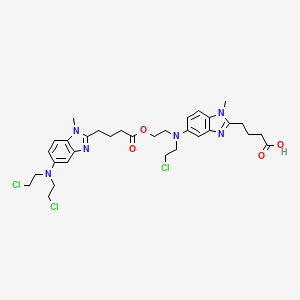

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)

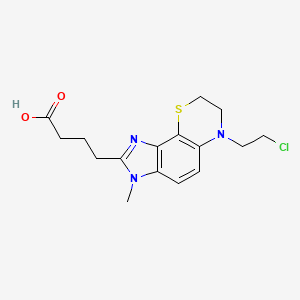

![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)

![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)